2-Methyl-5α-androst-2-en-17-one, also known as 5α-androst-2-en-17-one or Delta-2, is an anabolic-androgenic steroid derived from dihydrotestosterone. It is a naturally occurring compound that acts as a metabolite of dehydroepiandrosterone in the human body and has been identified as a pheromone in certain animals, such as elephants and boars. This compound is recognized for its potential applications in sports and bodybuilding, although it has been associated with various regulatory concerns due to its anabolic properties .
The synthesis of 2-Methyl-5α-androst-2-en-17-one can be achieved through several methods, often involving modifications of existing steroid frameworks:
The synthesis often requires careful control of reaction conditions (temperature, pH) to ensure high yields and purity of the final product. For example, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates.
The molecular structure of 2-Methyl-5α-androst-2-en-17-one features a steroid backbone with specific functional groups that define its activity:
The compound's structural formula can be represented by its SMILES notation: CC1=CC(=O)C2=C(C1=CC(=C2)C(=O)C)C(C)C
.
2-Methyl-5α-androst-2-en-17-one can undergo various chemical reactions, including:
The reactivity of this compound is influenced by its structural features, such as electron-withdrawing groups that can enhance electrophilicity at specific sites on the molecule .
The mechanism through which 2-Methyl-5α-androst-2-en-17-one exerts its effects primarily involves interaction with androgen receptors:
Studies have shown that compounds like 2-Methyl-5α-androst-2-en-17-one can influence gene expression related to muscle hypertrophy and fat metabolism.
Relevant data regarding its solubility and stability are crucial for applications in both research and potential therapeutic uses .
2-Methyl-5α-androst-2-en-17-one has several notable applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0